molecular formula C8H16BrNO B3023452 (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine CAS No. 74572-19-3

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3023452
CAS No.: 74572-19-3
M. Wt: 222.12 g/mol
InChI Key: OJIRJOVRSAKRLY-UHFFFAOYSA-N
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Description

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. It is characterized by a six-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique stereochemistry, which is indicated by the (4aR,8aR) configuration. The structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine involves the use of α-amino ketones and diazo pyruvates. This method is catalyzed by ruthenium chloride (RuCl3) and proceeds through a tandem N–H insertion/cyclization sequence. The reaction conditions are mild, and the process shows broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazine N-oxides, while reduction can produce dihydrooxazine derivatives.

Scientific Research Applications

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRJOVRSAKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670739
Record name Octahydro-2H-1,4-benzoxazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-19-3
Record name Octahydro-2H-1,4-benzoxazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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